molecular formula C12H12N6O2S3 B2664469 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole CAS No. 2097895-19-5

4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B2664469
CAS No.: 2097895-19-5
M. Wt: 368.45
InChI Key: CVZKMTLRERKSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a heterocyclic compound featuring a benzothiadiazole core fused with a sulfonamide-linked piperazine moiety substituted at the 4-position with a 1,2,5-thiadiazole ring. This structure integrates multiple pharmacophoric elements: the benzothiadiazole scaffold is associated with electron-deficient aromatic systems, while the piperazine sulfonamide group enhances solubility and bioavailability. The 1,2,5-thiadiazole substituent introduces additional nitrogen and sulfur atoms, which may influence binding interactions in biological systems .

Properties

IUPAC Name

4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2S3/c19-23(20,10-3-1-2-9-12(10)16-22-14-9)18-6-4-17(5-7-18)11-8-13-21-15-11/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZKMTLRERKSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole and benzothiadiazole rings. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride to form the thiadiazole ring . The benzothiadiazole ring can be synthesized through a similar process involving the reaction of appropriate starting materials under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product. Additionally, purification steps, such as recrystallization and chromatography, are often employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the compound, such as the thiadiazole and benzothiadiazole rings, which can participate in different types of chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired transformation. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Compounds containing thiadiazole and piperazine structures are known for their antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant activity against various pathogens, including bacteria and fungi. Studies indicate that modifications in the thiadiazole ring can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties
    • Research has highlighted the potential of benzothiadiazole derivatives in cancer therapy. The unique structural characteristics of 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole may contribute to its ability to inhibit tumor cell proliferation or induce apoptosis in cancer cells. Various studies have explored similar compounds for their cytotoxic effects against different cancer cell lines .
  • Neuropharmacology
    • The piperazine moiety is often associated with neuroactive compounds. Research has suggested that derivatives of this compound could possess anxiolytic or antidepressant properties due to their interaction with neurotransmitter systems . Further studies are needed to elucidate the specific mechanisms involved.

Case Study 1: Antimicrobial Screening

A study investigated the antimicrobial activity of synthesized thiadiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting that modifications in the structure could lead to enhanced antimicrobial agents .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of benzothiadiazole derivatives. The findings demonstrated that specific modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects . The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Linked Sulfonamides

Compounds such as 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide (from ) share a sulfonamide-thiadiazole motif but differ in their core structures. The target compound replaces the pyrazole-benzene core with a benzothiadiazole system, which increases aromatic conjugation and may enhance π-π stacking interactions with biological targets. Additionally, the piperazine linker in the target compound likely improves conformational flexibility compared to rigid pyrazole derivatives .

Piperazine-Sulfonamide Derivatives

In , 4-(4-(methylsulfonyl)piperazin-1-yl)benzaldehyde derivatives (e.g., 3a–3h) feature a piperazine-sulfonamide group but lack the fused benzothiadiazole system. However, the 1,2,5-thiadiazole’s electron-withdrawing nature may improve metabolic stability compared to methylsulfonyl groups .

Triazole-Thiazole-Benzimidazole Hybrids

Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) incorporate triazole and thiazole rings instead of benzothiadiazole. The target compound’s benzothiadiazole core offers greater planarity and electronic delocalization, which could enhance interactions with hydrophobic enzyme pockets. In contrast, triazole-thiazole systems may prioritize hydrogen bonding due to their nitrogen-rich frameworks .

Key Structural and Functional Differences

Parameter Target Compound Analog from Analog from
Core Structure Benzothiadiazole Pyrazole-benzene Benzaldehyde-piperazine
Sulfonamide Linker Piperazine-sulfonyl Direct sulfonamide attachment Methylsulfonyl-piperazine
Substituent 1,2,5-Thiadiazole 5-Phenyl-1,3,4-thiadiazole None (methylsulfonyl)
Biological Relevance Potential enzyme inhibition (inferred from benzothiadiazole) Anti-inflammatory activity demonstrated Antinociceptive effects reported
Electronic Effects Strong electron-withdrawing (dual thiadiazole rings) Moderate electron-withdrawing (single thiadiazole) Weak electron-withdrawing (methylsulfonyl)

Research Findings and Implications

  • Synthetic Challenges : The target compound’s synthesis likely involves multi-step reactions, including sulfonylation of piperazine and cyclization to form the 1,2,5-thiadiazole ring. Similar protocols in and required sodium acetate as a catalyst and hydrazinecarbothioamide intermediates .
  • Hypothetical Bioactivity : Based on -thiadiazole derivatives exhibit insecticidal and fungicidal properties. The dual thiadiazole rings in the target compound may amplify these effects by increasing electrophilicity and target affinity .
  • Pharmacokinetic Profile: The piperazine-sulfonyl group may enhance water solubility compared to non-sulfonylated analogs, as seen in ’s pyrazole derivatives .

Biological Activity

The compound 4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole is a novel heterocyclic compound that combines a thiadiazole moiety with a piperazine and benzothiadiazole structure. This unique combination is expected to confer significant biological activities, particularly in medicinal chemistry. The biological activity of compounds containing thiadiazole and piperazine structures has been well-documented, showcasing their potential in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H13N5O2S2C_{13}H_{13}N_{5}O_{2}S_{2} with a molecular weight of approximately 335.4 g/mol. The structure features a sulfonyl group connecting the piperazine and thiadiazole rings, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₃N₅O₂S₂
Molecular Weight335.4 g/mol
IUPAC NameThis compound
CAS Number2097901-41-0

Biological Activities

Research indicates that compounds containing the thiadiazole moiety exhibit a wide range of biological activities including:

  • Anticonvulsant : Thiadiazole derivatives have shown effectiveness in reducing seizure activity in various models.
  • Antimicrobial : Studies have demonstrated significant antibacterial and antifungal properties.
  • Anticancer : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results.

Anticonvulsant Activity

A study highlighted that derivatives of the 1,3,4-thiadiazole scaffold possess anticonvulsant properties. The presence of electron-withdrawing groups such as nitro and chloro has been associated with increased potency against seizures .

Antimicrobial Activity

Compounds similar to the target compound have displayed significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Activity

The anticancer potential has been explored through various synthetic derivatives. For instance, compounds bearing thiadiazole rings have been tested against lung adenocarcinoma cell lines (A549), revealing selective cytotoxicity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole-containing compounds:

  • Anticonvulsant Evaluation : A compound structurally similar to the target was tested using the maximal electroshock (MES) model and showed significant anticonvulsant activity at doses as low as 30 mg/kg .
  • Antimicrobial Screening : A derivative was screened against Phytophthora infestans, showing an effective concentration (EC50) lower than established antimicrobial agents .
  • Cytotoxicity Assays : In vitro studies on various cancer cell lines indicated that modifications at specific positions on the thiadiazole ring could enhance cytotoxic effects significantly .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can often be correlated with their structural features:

  • Substituents on the Thiadiazole Ring : Variations in substituents can lead to different biological activities; for example, halogenated compounds often show increased potency.
  • Piperazine Linkage : The piperazine moiety contributes to receptor binding affinity and can enhance solubility in biological systems.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzothiadiazole and piperazine-thiadiazole moieties. A key step is the sulfonation of the piperazine-thiadiazole intermediate using chlorosulfonic acid or sulfur trioxide, followed by coupling with 2,1,3-benzothiadiazole derivatives. For example:

  • Piperazine coupling : React 1,2,5-thiadiazole-3-amine with piperazine in ethanol at 80°C for 36 hours to form 4-(1,2,5-thiadiazol-3-yl)piperazine (yield: ~85%) .
  • Sulfonation : Treat the piperazine intermediate with chlorosulfonic acid under anhydrous conditions at 0–5°C to install the sulfonyl group.
  • Final coupling : React the sulfonated piperazine-thiadiazole with 2,1,3-benzothiadiazole-4-chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the target compound.

Advanced: How can reaction conditions be optimized to improve yields during sulfonation and coupling steps?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Use DMF or THF for sulfonation to enhance solubility of intermediates .
  • Temperature control : Maintain sulfonation at 0–5°C to minimize side reactions (e.g., over-sulfonation) .
  • Catalysts : Add catalytic iodine (1–2 mol%) during coupling steps to accelerate nucleophilic substitution .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonating agent to piperazine-thiadiazole to ensure complete conversion .
    Monitor progress via TLC or HPLC, and purify intermediates via recrystallization (e.g., DMSO/water mixtures) .

Basic: What analytical techniques are critical for verifying the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of benzothiadiazole (δ 7.8–8.2 ppm for aromatic protons) and piperazine (δ 2.5–3.5 ppm for CH₂ groups) .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~420–450 g/mol depending on substituents) .
  • Elemental analysis : Ensure C, H, N, S content matches theoretical values within ±0.3% .
  • IR spectroscopy : Validate sulfonyl (S=O) stretches at 1150–1250 cm⁻¹ and thiadiazole ring vibrations at 650–750 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported spectral data for structurally analogous compounds?

Methodological Answer:

  • Cross-validation : Compare data across multiple techniques (e.g., NMR, X-ray crystallography) for the same compound .
  • Solvent effects : Note that DMSO-d₆ may cause proton shifts; replicate experiments in CDCl₃ for consistency .
  • Crystallography : Resolve ambiguities in tautomeric forms (e.g., thiadiazole vs. benzothiadiazole conformers) using single-crystal XRD .
  • Computational modeling : Perform DFT calculations to predict NMR/IR spectra and align with experimental data .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes with thiadiazole-binding pockets). For example, dock the sulfonyl group into polar active sites and the benzothiadiazole into hydrophobic pockets .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
  • QSAR modeling : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors from analogous thiadiazole derivatives .

Advanced: How should pharmacological assays be designed to evaluate this compound’s activity?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) at 1–100 μM concentrations, using Ellman’s reagent for AChE activity .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
  • In vivo models :
    • Antinociceptive activity : Administer 10–50 mg/kg (i.p.) in rodent tail-flick tests, with morphine as a positive control .
    • PK/PD studies : Measure plasma half-life via LC-MS and correlate with efficacy endpoints.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.